molecular formula C14H9ClFN3S B12315558 4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12315558
M. Wt: 305.8 g/mol
InChI Key: MCURJJHBMTYIOP-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group at the 4-position and a fluorophenyl group at the 5-position of the triazole ring, along with a thiol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2-fluorobenzaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the aromatic substituents.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the triazole ring and the aromatic substituents contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(4-fluorophenyl)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-bromophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the specific combination of chlorophenyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C14H9ClFN3S

Molecular Weight

305.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H9ClFN3S/c15-9-5-7-10(8-6-9)19-13(17-18-14(19)20)11-3-1-2-4-12(11)16/h1-8H,(H,18,20)

InChI Key

MCURJJHBMTYIOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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